3-(Trifluoromethyl)phenyl isothiocyanate
Overview
Description
3-(Trifluoromethyl)phenyl isothiocyanate is an organic compound with the molecular formula C8H4F3NS . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isothiocyanate group. This compound is known for its reactivity and is used in various chemical syntheses and applications.
Mechanism of Action
Mode of Action
It’s known that phenyl isothiocyanate, a related compound, participates in dehydration reactions of alcohols and is widely used for the synthesis of various biologically important heterocyclic compounds .
Biochemical Pathways
It’s known that phenyl isothiocyanate, a related compound, can interact with amino acids to form a phenylthiocarbamoyl derivative, which can then be cleaved under acidic conditions to form a cyclic compound .
Result of Action
It’s known that exposure to isothiocyanates can cause skin and eye irritation, and they can be harmful if swallowed or inhaled .
Action Environment
3-(Trifluoromethyl)phenyl isothiocyanate is sensitive to moisture and should be stored in cool, dry conditions in well-sealed containers . Environmental factors such as temperature, humidity, and light exposure can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 3-(Trifluoromethyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate compound. The general reaction scheme is as follows:
Starting Material: 3-(Trifluoromethyl)aniline
Reagent: Thiophosgene (CSCl2)
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of hazardous conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions with dienes or other unsaturated compounds to form heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Base catalysts such as triethylamine
Major Products
Thiourea Derivatives: Formed by the reaction with amines
Heterocyclic Compounds: Formed through cycloaddition reactions
Scientific Research Applications
3-(Trifluoromethyl)phenyl isothiocyanate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis to introduce the trifluoromethyl group into target molecules.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenyl isothiocyanate
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- 3-(Trifluoromethyl)phenyl isocyanate
Uniqueness
3-(Trifluoromethyl)phenyl isothiocyanate is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reactivity patterns and applications compared to its isomers or other trifluoromethyl-substituted compounds.
Properties
IUPAC Name |
1-isothiocyanato-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEPANUKFYVALF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171531 | |
Record name | 3-(Trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1840-19-3 | |
Record name | 3-(Trifluoromethyl)phenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001840193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isothiocyanato-3-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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